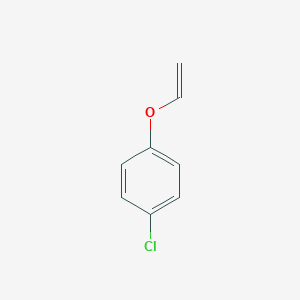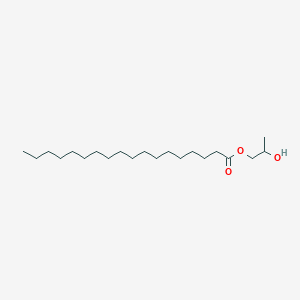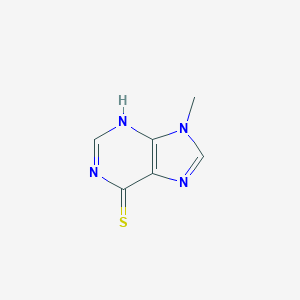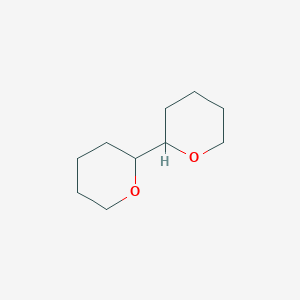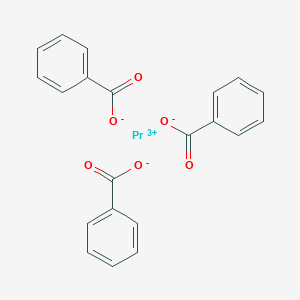
Praseodymium(3+) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(3+) benzoate is a rare earth metal organic compound that has gained attention due to its potential applications in scientific research. It is known for its unique properties, such as its high thermal stability and its ability to form strong coordination bonds with other molecules.
科学的研究の応用
Praseodymium(3+) benzoate has been extensively studied for its potential applications in scientific research. It has been used as a catalyst in various organic reactions, such as esterification, transesterification, and Friedel-Crafts reactions. It has also been used as a luminescent material in optoelectronic devices, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Furthermore, Praseodymium(3+) benzoate has been explored for its potential applications in biomedical imaging and drug delivery systems.
作用機序
The mechanism of action of Praseodymium(3+) benzoate is not fully understood, but it is believed to involve the coordination of Praseodymium(III) ions with other molecules or ions. The Praseodymium(III) ions form strong coordination bonds with the functional groups of the molecules, which can lead to changes in their chemical and physical properties. For example, Praseodymium(3+) benzoate has been shown to enhance the luminescence of certain organic molecules, which can be useful for imaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Praseodymium(3+) benzoate are not well documented. However, it is known that rare earth metals can have toxic effects on living organisms, especially at high concentrations. Therefore, caution should be exercised when handling Praseodymium(3+) benzoate in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using Praseodymium(3+) benzoate in laboratory experiments is its high thermal stability, which makes it suitable for high-temperature reactions. It also has a high coordination number, which allows it to form strong coordination bonds with other molecules. However, one of the limitations is its high cost and limited availability. Praseodymium(3+) benzoate is a rare earth metal compound, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on Praseodymium(3+) benzoate. One of the areas of interest is its potential applications in biomedical imaging and drug delivery systems. Another area of interest is its use as a catalyst in organic reactions, especially those involving renewable resources. Furthermore, the synthesis of Praseodymium(3+) benzoate using green chemistry principles is an area of active research, which aims to reduce the environmental impact of the synthesis process.
In conclusion, Praseodymium(3+) benzoate is a rare earth metal organic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the properties and potential applications of Praseodymium(3+) benzoate.
合成法
The synthesis of Praseodymium(3+) benzoate is a complex process that involves several steps. One of the most common methods is the reaction of Praseodymium(III) oxide with benzoic acid in the presence of a solvent such as ethanol or water. The reaction is carried out under controlled conditions such as temperature, pressure, and pH, to ensure the formation of pure and stable Praseodymium(3+) benzoate crystals. Other methods such as sol-gel synthesis, hydrothermal synthesis, and microwave-assisted synthesis have also been reported.
特性
CAS番号 |
19411-95-1 |
|---|---|
製品名 |
Praseodymium(3+) benzoate |
分子式 |
C21H15O6Pr |
分子量 |
504.2 g/mol |
IUPAC名 |
praseodymium(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChIキー |
XDFGURDROXHOOM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
正規SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
その他のCAS番号 |
19411-95-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





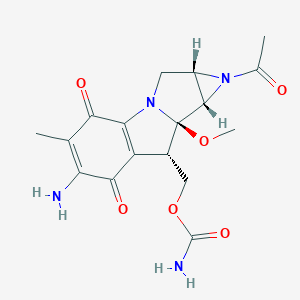
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
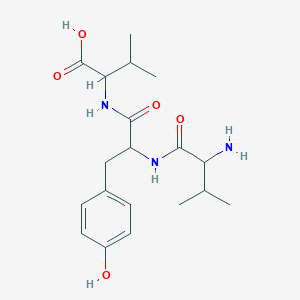
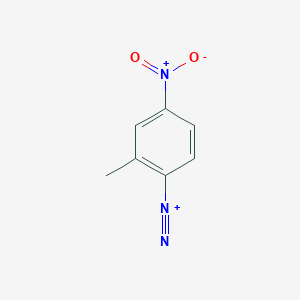
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

